2-Chloro-6-ethoxy-4-[2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol
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Overview
Description
2-Chloro-6-ethoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol is a complex organic compound with a molecular formula of C22H19ClN2O3S . This compound is characterized by its unique structure, which includes a chloro-substituted phenol, an ethoxy group, and a thienyl-substituted pyrazolo-benzoxazine ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-chloro-6-ethoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-6-ethoxy-4-acetylpyridine . This intermediate is then reacted with thiophene-2-carboxaldehyde to form 2-chloro-6-ethoxy-4-β-(2-thienyl)acryloylpyridine . Subsequent reactions with various reagents, such as malononitrile and piperidine, lead to the formation of the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-6-ethoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The chloro and ethoxy groups can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-ethoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Research has indicated its potential analgesic and antiparkinsonian activities.
Mechanism of Action
The mechanism of action of 2-chloro-6-ethoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets are subjects of ongoing research, but its effects are likely mediated through interactions with proteins involved in neurological processes .
Comparison with Similar Compounds
Similar compounds to 2-chloro-6-ethoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol include other chloro-substituted phenols and thienyl-substituted pyrazolo-benzoxazines. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, derivatives with different substituents on the phenol or pyrazolo-benzoxazine rings may exhibit varying degrees of potency and selectivity in biological assays .
Properties
Molecular Formula |
C22H19ClN2O3S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
2-chloro-6-ethoxy-4-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol |
InChI |
InChI=1S/C22H19ClN2O3S/c1-2-27-19-11-13(10-15(23)21(19)26)22-25-17(14-6-3-4-7-18(14)28-22)12-16(24-25)20-8-5-9-29-20/h3-11,17,22,26H,2,12H2,1H3 |
InChI Key |
WFJJQGIPNNPAOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2)Cl)O |
Origin of Product |
United States |
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